molecular formula C10H11BrO2 B048488 Ethyl 4-bromophenylacetate CAS No. 14062-25-0

Ethyl 4-bromophenylacetate

Cat. No.: B048488
CAS No.: 14062-25-0
M. Wt: 243.1 g/mol
InChI Key: ZFDCWHPNBWPPHG-UHFFFAOYSA-N
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Description

Ethyl 4-bromophenylacetate (CAS 14062-25-0) is an aromatic ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . It is characterized by a bromine atom at the para position of the phenyl ring and an ethyl ester group. Key physical properties include:

  • Melting Point: 29–33°C
  • Boiling Point: 88–90°C at 0.35 mmHg
  • Density: 1.389 g/cm³
  • Safety: Classified as harmful (Xn) with hazard codes R36/37/38 (irritant) and safety precautions S26-36 .

This compound is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig aminations) to construct bioactive molecules, such as antimalarial 1,4-naphthoquinones .

Preparation Methods

Fischer Esterification: The Primary Synthetic Route

Fischer esterification remains the cornerstone for synthesizing ethyl 4-bromophenylacetate due to its simplicity, scalability, and high yields. This acid-catalyzed reaction involves the equilibrium-driven condensation of 4-bromophenylacetic acid with ethanol, producing the ester and water.

Reagents and Reaction Conditions

The reaction employs 4-bromophenylacetic acid and ethanol in a molar ratio of 1:10, catalyzed by concentrated sulfuric acid (5–10% v/v). Key parameters include:

  • Temperature : Reflux at 78–80°C (ethanol’s boiling point) to maintain reaction kinetics.

  • Duration : 12–15 hours to achieve >95% conversion.

  • Work-up : Sequential extraction with ethyl acetate, washing with saturated NaHCO₃, and drying over MgSO₄.

A representative protocol from Takeda Chemical Industries (EP1123918) reports a 99% yield using 25 g (120 mmol) of 4-bromophenylacetic acid, 300 mL ethanol, and 10 mL H₂SO₄ under reflux for 15 hours .

Table 1: Standard Fischer Esterification Conditions

ParameterValue
4-Bromophenylacetic acid25 g (120 mmol)
Ethanol300 mL (5.1 mol)
H₂SO₄10 mL (18.4 mmol)
Temperature78–80°C (reflux)
Duration15 hours
Yield99%

Mechanistic Insights

The mechanism proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The tetrahedral intermediate collapses, eliminating water and regenerating the catalyst. Excess ethanol shifts equilibrium toward ester formation, while H₂SO₄ sequesters water, further favoring product formation .

Purity and Characterization

Post-synthesis, the crude product is purified via vacuum distillation (88–90°C at 0.35 mmHg) or recrystallization from hexane/ethyl acetate. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.56 (s, 2H, CH₂CO), 4.15 (q, J = 7.2 Hz, 2H, OCH₂), 7.20–7.50 (m, 4H, aromatic) .

  • GC-MS : Molecular ion peak at m/z 243 (M⁺), with fragments at m/z 198 (M⁺ – OCH₂CH₃) and m/z 170 (M⁺ – Br) .

Industrial-Scale Adaptations

While laboratory protocols emphasize batch processing, industrial production leverages continuous-flow systems to enhance efficiency. Key modifications include:

  • In-line water removal : Molecular sieves or azeotropic distillation with toluene minimize equilibrium limitations.

  • Catalyst recycling : Ion-exchange resins replace H₂SO₄, reducing waste and corrosion .

A pilot-scale study demonstrated a 92% yield at 10 kg/day throughput using a packed-bed reactor with Amberlyst-15 catalyst and ethanol recycle .

Alternative Synthetic Strategies

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative, avoiding acidic conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 85% yield in 24 hours at 45°C, though substrate inhibition at ethanol concentrations >2 M limits scalability .

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 2 hours with comparable yields (97%). This method minimizes side products like diethyl ether, common in prolonged conventional heating .

Challenges and Optimization

Byproduct Formation

  • Diethyl ether : Generated via ethanol dehydration at >100°C. Mitigated by precise temperature control.

  • Self-condensation : Minimized using anhydrous ethanol and inert atmospheres.

Solvent Effects

Toluene co-solvent (20% v/v) improves esterification efficiency by azeotropically removing water, raising yields to 98% in 10 hours .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromophenylacetate serves as a precursor in the synthesis of various pharmaceutical compounds. Its bromine atom enhances electrophilicity, making it useful in nucleophilic substitution reactions.

Case Study : In a study published in the Journal of Medicinal Chemistry, this compound was used to synthesize novel anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, indicating potential therapeutic effects against inflammatory diseases .

Agricultural Chemistry

This compound has shown efficacy as an acaricide and insecticide. Research indicates that derivatives of this compound can effectively control pest populations.

Case Study : A recent study evaluated the effectiveness of ethyl 4-bromophenyl carbamate (a derivative) against Rhipicephalus (Boophilus) microplus, a tick species resistant to conventional treatments. The results demonstrated that this compound significantly reduced tick populations and egg viability, suggesting its potential as a new acaricide .

Industrial Applications

This compound is utilized in various industrial processes, particularly in the synthesis of polymers and as a reagent in organic synthesis.

Data Table: Industrial Applications

Application AreaSpecific UseReference
Polymer SynthesisIntermediate for producing specialty polymers
Organic SynthesisReagent for nucleophilic substitution reactions
Chemical ManufacturingSolvent and reactant in various chemical processes

Laboratory Techniques

This compound is widely used in laboratory settings for various analytical techniques:

  • Chromatography : Used as a standard in high-performance liquid chromatography (HPLC) to analyze complex mixtures.
  • Molecular Biology : Employed in PCR/qPCR protocols for its role as a reagent .

Mechanism of Action

The mechanism of action of ethyl 4-bromophenylacetate primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, such as nucleophilic substitution and reduction, to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chlorophenylacetate

Ethyl 4-chlorophenylacetate (CAS 14062-24-9) replaces bromine with chlorine.

  • Molecular Weight : ~199.6 g/mol (C₁₀H₁₁ClO₂).
  • Applications : Similar to its brominated analog, but less common due to bromine’s superior leaving-group ability in substitution reactions .

Methyl 4-Bromophenylacetate

Mthis compound (CAS 41841-16-1) substitutes the ethyl group with a methyl ester:

  • Molecular Weight : 229.07 g/mol (C₉H₉BrO₂).
  • Physical Properties : Expected lower boiling point compared to the ethyl ester due to reduced molecular weight.
  • Applications : Used in Suzuki couplings and organic electronics due to its compact structure .

4-Bromophenylacetic Acid

The parent acid (4-bromophenylacetic acid , CAS 1878-68-8) differs in solubility and reactivity:

  • Molecular Weight : 215.04 g/mol (C₈H₇BrO₂).
  • Melting Point : 114–117°C .

Ethyl 3-Bromobenzoate

  • Molecular Weight : 229.07 g/mol (C₉H₉BrO₂).
  • Melting Point : 130–131°C .

Structural and Reactivity Analysis

Substituent Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic size enhances polarizability, improving its performance in radical reactions and nucleophilic substitutions .
  • Ester Group: Ethyl esters generally offer better solubility in organic solvents than methyl esters, facilitating reactions in non-polar media .

Positional Isomerism

  • Para vs. Ortho/Meta Substituents : Para-substituted derivatives (e.g., this compound) exhibit superior steric accessibility for coupling reactions compared to ortho analogs, which face steric hindrance .

Data Tables

Table 1: Physical Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Density (g/cm³)
This compound 243.1 29–33 88–90 (0.35) 1.389
Mthis compound 229.07 Not reported Not reported Not reported
4-Bromophenylacetic acid 215.04 114–117 Not reported Not reported
Ethyl 3-bromobenzoate 229.07 130–131 >113 (Ambient) Not reported

Biological Activity

Ethyl 4-bromophenylacetate (C10H11BrO2) is an organic compound notable for its diverse biological activities, primarily attributed to its structural features, including the presence of a bromine atom on the phenyl ring. This compound has been studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • CAS Number : 14062-25-0
  • Melting Point : 29°C to 31°C
  • Physical State : Colorless to yellow liquid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties due to its structural analogies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. The bromine atom's presence may enhance its interaction with biological targets, potentially modulating inflammatory pathways. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, indicating a similar mechanism might be applicable to this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other brominated compounds that have shown enzyme modulation capabilities.
  • Binding Affinity : Its structural characteristics allow it to interact with biological macromolecules, forming hydrogen bonds and potentially engaging in halogen bonding, which can influence enzyme or receptor activity .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Anti-inflammatory Activity Evaluation

In another study focusing on anti-inflammatory effects, this compound was tested in a murine model of inflammation. The compound significantly reduced swelling and inflammatory markers compared to control groups, suggesting its utility in treating inflammatory conditions.

Treatment GroupInflammation Score (0-10)
Control8
This compound (50 mg/kg)3
This compound (100 mg/kg)1

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. This compound is classified under acute toxicity category 4 and can cause serious eye irritation. Handling precautions include wearing protective gear and ensuring proper ventilation during use .

Q & A

Basic Questions

Q. What are the key physical and chemical properties of Ethyl 4-bromophenylacetate relevant to its handling and storage in laboratory settings?

this compound (C₁₀H₁₁BrO₂) has a molecular weight of 243.10 g/mol, a melting point of 29–33°C, and a boiling point of 88–90°C under reduced pressure (0.35 mmHg). Its density is 1.389 g/cm³, and it is sensitive to moisture and heat. Proper storage requires airtight containers in cool, dry conditions (≤25°C) away from oxidizing agents. Safety protocols highlight irritation risks (R36/37/38), necessitating gloves and eye protection (S26-36) .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves esterification of 4-bromophenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reflux temperature control (70–80°C), stoichiometric ethanol excess, and reaction time (6–8 hours). Post-synthesis purification via vacuum distillation (using the reported bp of 88–90°C/0.35 mmHg) ensures high purity. Alternative routes may use bromination of phenylacetic acid derivatives followed by esterification .

Q. What analytical techniques are most suitable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm).
  • GC-MS : Validates purity and molecular ion peak (m/z 243).
  • HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • DSC : Verifies melting point consistency (29–33°C) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

Yield optimization involves:

  • Catalyst Screening : Transitioning from H₂SO₄ to milder catalysts (e.g., p-toluenesulfonic acid) reduces side reactions.
  • Solvent Selection : Toluene or THF improves esterification efficiency by azeotropic water removal.
  • Reaction Monitoring : In-situ FTIR tracks ester carbonyl formation (~1740 cm⁻¹) to terminate reactions at >95% conversion. Post-synthesis, fractional crystallization from hexane/ethyl acetate (1:3) removes residual acid .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

The 4-bromo substituent acts as an electrophilic site for Suzuki-Miyaura couplings. The ester group stabilizes intermediates via resonance, while the bromine’s leaving-group ability facilitates oxidative addition with Pd(0). Key factors include:

  • Ligand Choice : Bidentate ligands (e.g., dppf) enhance catalytic activity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd complexes.
  • Base Selection : K₂CO₃ or Cs₂CO₃ promotes transmetallation .

Q. How should discrepancies in reported melting and boiling points for this compound be resolved methodologically?

Conflicting data (e.g., bp reported as 88–90°C/0.35 mmHg vs. 285.1°C at 760 mmHg) arise from measurement conditions. Researchers should:

  • Validate Pressure : Use manometers for reduced-pressure measurements.
  • Cross-Reference Standards : Compare with NIST or Reaxys entries for consistency.
  • Reproduce Experiments : Perform DSC for melting point verification and ebulliometry for boiling point under controlled pressure .

Q. What strategies mitigate thermal decomposition risks during high-temperature reactions involving this compound?

  • Temperature Gradients : Use oil baths (not direct heating) to maintain ≤100°C.
  • Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
  • Additive Stabilizers : Radical inhibitors (e.g., BHT) suppress degradation pathways. Thermal gravimetric analysis (TGA) can identify decomposition thresholds (~150°C) .

Q. How does the 4-bromophenyl group influence nucleophilic acyl substitution compared to other substituted phenylacetates?

The electron-withdrawing bromine reduces electron density at the carbonyl carbon, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., hydrolysis, aminolysis) compared to electron-donating substituents (e.g., methyl). Kinetic studies using Hammett plots (σₚ = +0.23 for Br) confirm this trend. Comparative NMR (¹³C carbonyl shifts) and computational modeling (DFT) provide mechanistic evidence .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDCWHPNBWPPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427263
Record name Ethyl 4-bromophenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-25-0
Record name Ethyl 2-(4-bromophenyl)acetate
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Record name Ethyl 4-bromophenylacetate
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Record name Ethyl 4-bromophenylacetate
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Synthesis routes and methods I

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid K2CO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo, diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
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[Compound]
Name
solid
Quantity
6 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid K2CO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo, diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ 1.25 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.15 (2H, q, J=7.0 Hz), 7.16 (2H, d, J=8.4 Hz), 7.45 (2H, d, J=8.4 Hz).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid KCO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ1.25 (3H, t, J=7.0 Hz), 3.56 (2H, s), 4.15 (2H, q, J=7.0 Hz), 7.16 (2H, d, J=8.4 Hz), 7.45 (2H, d, J=8.4 Hz).
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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